molecular formula C14H24O2 B1594689 4-tert-Butylcyclohexyl methacrylate CAS No. 46729-07-1

4-tert-Butylcyclohexyl methacrylate

Cat. No. B1594689
CAS RN: 46729-07-1
M. Wt: 224.34 g/mol
InChI Key: PILKNUBLAZTESB-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl methacrylate, also known as TBCM, is a chemical compound used in various industries such as coatings, adhesives, and plastics. TBCM is a methacrylate ester that is synthesized through a reaction between tert-butylcyclohexanol and methacrylic acid. It has gained attention due to its unique properties such as high glass transition temperature, low viscosity, and excellent adhesion.

properties

IUPAC Name

(4-tert-butylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h11-12H,1,6-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILKNUBLAZTESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34903-89-4
Record name 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34903-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1068481
Record name 4-(1,1-Dimethylethyl)cyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcyclohexyl methacrylate

CAS RN

46729-07-1
Record name 4-tert-Butylcyclohexyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46729-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046729071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1,1-Dimethylethyl)cyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-dimethylethyl)cyclohexyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-tert-Butylcyclohexyl methacrylate unique in terms of its polymerization kinetics compared to other methacrylates like methyl methacrylate?

A1: Research indicates that while the propagation rate constant (kp) of 4-tert-Butylcyclohexyl methacrylate is similar to methyl methacrylate, its termination rate constant (kt) is significantly lower. [2] This lower kt translates to a slower rate of termination reactions during polymerization, leading to higher polymerization reactivity for 4-tert-Butylcyclohexyl methacrylate. [2] This characteristic potentially allows for finer control over polymer chain length and architecture.

Q2: The provided research mentions investigating the polymerization of both trans-4-tert-Butylcyclohexyl methacrylate and mixtures of its trans and cis isomers. Why is this distinction important?

A2: The spatial arrangement of atoms in a molecule, its isomerism, can significantly influence its physical and chemical properties. In the case of 4-tert-Butylcyclohexyl methacrylate, the trans and cis isomers would likely exhibit different reactivity ratios during polymerization. This difference in reactivity could lead to variations in polymer chain composition, microstructure, and ultimately, the final material properties. Understanding the behavior of both individual isomers and their mixtures is crucial for tailoring polymer characteristics to specific applications.

Q3: What applications benefit from the properties of polymers derived from 4-tert-Butylcyclohexyl methacrylate?

A3: Poly(4-tert-Butylcyclohexyl methacrylate) exhibits good mechanical stability, particularly resistance to compression. [5] This property makes it suitable for applications requiring robust and dimensionally stable materials. One specific area of interest is in liquid crystal display (LCD) technology. Incorporating poly(4-tert-Butylcyclohexyl methacrylate) into composite films with liquid crystals enhances the mechanical stability of the LC layer, making them more resistant to external pressure and potentially enabling the development of flexible displays. [5]

Q4: The research mentions using techniques like Electron Spin Resonance (ESR) spectroscopy. Why are these techniques important in studying 4-tert-Butylcyclohexyl methacrylate polymerization?

A4: ESR spectroscopy allows researchers to directly observe and quantify radical species generated during radical polymerization. [1, 2] By monitoring these radicals, researchers can accurately determine critical kinetic parameters like propagation (kp) and termination rate constants (kt), providing valuable insights into the polymerization process and enabling the optimization of reaction conditions for desired polymer properties. [1]

Q5: Besides its use in LCD technology, what other applications has research explored for 4-tert-Butylcyclohexyl methacrylate-based polymers?

A5: Polyurethane resins incorporating 4-tert-Butylcyclohexyl methacrylate as a building block have been investigated for their potential in creating coatings with improved resistance to condensed water. [3, 4, 8] These coatings could find applications in various industries, including automotive, construction, and marine, where protection against moisture damage is essential.

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